Isothiazole-4,5-dicarboxylic acid
Overview
Description
Isothiazole-4,5-dicarboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its unique chemical properties and wide range of applications in medicinal chemistry and organic synthesis. The presence of two carboxylic acid groups at the 4 and 5 positions of the ring enhances its reactivity and potential for forming various derivatives.
Biochemical Analysis
Biochemical Properties
Isothiazole-4,5-dicarboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting processes like DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory activity without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play roles in oxidation-reduction reactions and the transfer of functional groups, respectively . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Additionally, this compound can influence the activity of cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation in certain tissues, potentially leading to localized effects or toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, or in the mitochondria, where it can influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiohydroxylamine with α,β-unsaturated carbonyl compounds, followed by oxidation and cyclization to form the isothiazole ring. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These can include the use of metal-catalyzed reactions to facilitate the cyclization process. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize isothiazole derivatives with high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Isothiazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isothiazole ring to isothiazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, isothiazoline derivatives, and various substituted isothiazoles. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Isothiazole-4,5-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Medicine: Derivatives of this compound have shown potential as antiviral, antibacterial, and anticancer agents.
Mechanism of Action
The mechanism of action of isothiazole-4,5-dicarboxylic acid and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the isothiazole ring can form strong interactions with metal ions or active sites in proteins, leading to inhibition or modulation of their activity. This makes the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Isothiazole: The parent compound without the carboxylic acid groups.
Isoxazole: A similar five-membered ring compound with an oxygen atom instead of sulfur.
Thiazole: Another sulfur-containing heterocycle but with different substitution patterns.
Uniqueness
Isothiazole-4,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional groups .
Properties
IUPAC Name |
1,2-thiazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-4(8)2-1-6-11-3(2)5(9)10/h1H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXPIMUWLUOQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474747 | |
Record name | isothiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66882-70-0 | |
Record name | isothiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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